molecular formula C16H23NO3 B2577539 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 2094008-85-0

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2577539
CAS No.: 2094008-85-0
M. Wt: 277.364
InChI Key: ZFYQDEXNEBQXSX-OAHLLOKOSA-N
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Description

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydroxy group: This can be achieved through the reduction of a corresponding ketone using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the prop-2-enamide moiety: This can be accomplished through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Methoxyphenyl halides, nucleophiles

Major Products

    Oxidation: Ketones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide shares structural similarities with other amide compounds, such as N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide and N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]butanamide.

Uniqueness

  • The presence of the prop-2-enamide moiety distinguishes this compound from other similar compounds, potentially conferring unique chemical and biological properties.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-16(19)17(15(11-18)12(2)3)10-13-6-8-14(20-4)9-7-13/h5-9,12,15,18H,1,10-11H2,2-4H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQDEXNEBQXSX-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N(CC1=CC=C(C=C1)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N(CC1=CC=C(C=C1)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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